molecular formula C16H21N3O2S B11174775 2-(2-methoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(2-methoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11174775
M. Wt: 319.4 g/mol
InChI Key: ALDHMYWJXNZAOS-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyphenyl isocyanate.

    Attachment of the Pentan-3-yl Group: The pentan-3-yl group can be attached via an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)piperazine: A compound with a similar methoxyphenyl group but different core structure.

    1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: Another compound with a methoxyphenyl group but different functional groups and core structure.

Uniqueness

2-(2-Methoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of functional groups and the thiadiazole ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H21N3O2S/c1-4-11(5-2)15-18-19-16(22-15)17-14(20)10-12-8-6-7-9-13(12)21-3/h6-9,11H,4-5,10H2,1-3H3,(H,17,19,20)

InChI Key

ALDHMYWJXNZAOS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)CC2=CC=CC=C2OC

Origin of Product

United States

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